N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide
Description
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-2-7-14-11(16)12(17)15-8-10-9-18-13(19-10)5-3-4-6-13/h2,10H,1,3-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZMWQXEOTWAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with allyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high yield of pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacturing of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The spiroketal structure of the compound allows it to fit into specific binding sites, leading to changes in the conformation and function of the target molecules. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
Analysis :
- Spirocyclic Ring Size : The target compound’s [4.4] spiro system differs from the [4.5] spiro ring in , which introduces steric and electronic variations. Smaller spiro rings (e.g., [4.4]) may reduce conformational flexibility compared to larger analogs .
- Functionalization : The allyloxalamide group in the target compound contrasts with the benzyl and dihydroisoxazole groups in , altering hydrogen-bonding capacity and solubility. Allyl groups typically enhance reactivity in cross-coupling or polymerization contexts .
Analysis :
- The target compound’s synthesis (as inferred from ) achieves high yields (96%) via straightforward condensation, suggesting efficient scalability. This contrasts with spiro derivatives from oleic acid (), which require multi-step epoxidation and cyclization .
- LC/MS characterization (m/z 201) confirms molecular identity but lacks detailed crystallographic data available for analogs like the dihydroisoxazole spiro compound in .
Physicochemical and Functional Properties
Analysis :
- Hydrogen-bonding patterns (intramolecular vs. intermolecular) differ significantly. The target compound’s allyloxalamide may favor intramolecular interactions, whereas ’s dihydroisoxazole forms extended chains .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. Its molecular formula is C15H20N2O4, with a molecular weight of approximately 320.34 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The compound's structure includes:
- Spirocyclic Framework : This contributes to its stability and potential interactions with biological targets.
- Oxalamide Functional Group : Known for its ability to participate in hydrogen bonding, influencing the compound's reactivity and biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through:
- Enzyme Inhibition : The unique spatial arrangement allows it to fit into specific binding sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Properties
The anticancer potential of this compound has been explored in vitro, with findings suggesting that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. |
| Anticancer Evaluation | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Allyloxalamide Moiety : Amidation reactions are employed to attach the allyl group to the oxalamide backbone.
Q & A
Q. What are the key structural features of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide, and how do they influence its chemical behavior?
Answer: The compound features:
- A 1,4-dioxaspiro[4.4]nonane spirocyclic moiety, which confers rigidity and stereochemical complexity .
- An oxalamide backbone (N1 and N2 amide groups), enabling hydrogen bonding and interactions with biological targets .
- An allyl group at the N2 position, introducing potential for electrophilic addition or radical reactions due to its unsaturated bond .
Implications:
- The spirocyclic structure enhances metabolic stability compared to linear analogs .
- The allyl group may modulate solubility and reactivity in cross-coupling reactions .
Q. What synthetic methodologies are recommended for preparing this compound?
Answer: A multi-step synthesis is typically required:
Spirocyclic precursor preparation : Cyclization of diols or ketones to form the 1,4-dioxaspiro[4.4]nonane core .
Amide bond formation : Coupling the spirocyclic amine with oxalyl chloride, followed by reaction with allylamine.
- Reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions during amidation |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| pH | 7–8 (neutral) | Prevents hydrolysis of the oxalamide |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Answer: Spectroscopic Methods :
- NMR :
- ¹H NMR : Peaks at δ 4.8–5.2 ppm (allyl protons), δ 3.6–4.2 ppm (spirocyclic ether protons) .
- ¹³C NMR : Signals at ~170 ppm (amide carbonyls) .
- IR : Stretching at ~1650 cm⁻¹ (C=O amide) and ~1100 cm⁻¹ (C-O-C ether) .
- MS : Molecular ion peak at m/z ≈ 323 (calculated for C₁₆H₂₁N₂O₄) .
Q. Chromatographic Validation :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8–10 minutes in acetonitrile/water (70:30) .
Advanced Research Questions
Q. How does the allyl substituent at N2 influence the compound’s reactivity compared to aryl or alkyl analogs?
Answer:
- Reactivity : The allyl group participates in electrophilic additions (e.g., bromination) and Heck cross-coupling reactions, enabling derivatization .
- Biological Activity : Allyl-substituted oxalamides show improved membrane permeability vs. bulkier aryl analogs but may exhibit lower target specificity .
- Experimental Design :
- Compare kinetic stability (e.g., half-life in PBS buffer) of allyl vs. 3-methoxybenzyl analogs .
- Use molecular docking to assess allyl interactions with hydrophobic enzyme pockets .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Purity Issues : Residual solvents (e.g., DMF) may artifactually inhibit enzymes .
Q. Methodological Solutions :
Dose-Response Curves : Test activity across 4–6 log concentrations to calculate IC₅₀ values .
Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., kinase inhibition) .
Batch Analysis : Use LC-MS to confirm purity (>98%) and rule out degradants .
Q. How can computational methods guide the optimization of this compound’s stability under physiological conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Predict hydrolysis of the spirocyclic ether or oxalamide in aqueous environments .
- Degradation Pathways :
- Acidic Conditions : Protonation of ether oxygen leads to ring opening .
- Neutral/Basic Conditions : Oxalamide hydrolysis dominates .
- Mitigation Strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the spirocyclic moiety .
- Replace allyl with a cyclopropyl group to reduce unsaturation-driven reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
